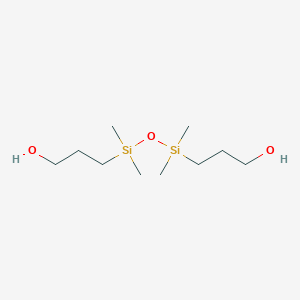

3,3'-(1,1,3,3-四甲基二硅氧烷-1,3-二基)二丙醇

描述

1,1,3,3-Tetramethyldisiloxane is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .

Synthesis Analysis

1,1,3,3-Tetramethyldisiloxane can be used as a reactant to synthesize mono-functionalized siloxane derivatives via hydrosilylation reaction . It can also be used as a reducing agent to synthesize alkyl halides from aldehydes .Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetramethyldisiloxane can be represented by the linear formula: [(CH3)2SiH]2O . The molecular weight is 134.32 .Chemical Reactions Analysis

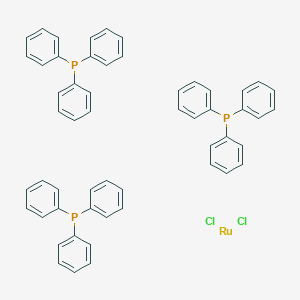

1,1,3,3-tetramethyldisiloxane and 1,2-bis (dimethylsilyl)benzene are found to be effective reducing agents for a platinum-catalyzed reduction of carboxamides to amines .Physical And Chemical Properties Analysis

1,1,3,3-Tetramethyldisiloxane is a liquid with a refractive index of 1.370 (lit.) . It has a boiling point of 70-71 °C (lit.) and a density of 0.76 g/mL at 25 °C (lit.) .科学研究应用

Monomer in Silicone Polymers Production

This compound is used as a monomer in the production of silicone polymers . Silicone polymers have a wide range of applications, including in the production of sealants, adhesives, lubricants, medicine, cooking utensils, and insulation.

Precursor to Other Organosilicon Compounds

It serves as a precursor to prepare other organosilicon compounds . Organosilicon compounds are widely used in many fields, including pharmaceuticals, materials science, and polymers.

Non-Aqueous Polymer Preparation

The compound is utilized in non-aqueous polymer preparation . This is particularly useful in situations where water could interfere with the polymerization process or degrade the resulting polymer.

Laboratory Reagent

It is also used as a laboratory reagent . As a reagent, it can be used in a variety of chemical reactions in the lab.

Hydrosilylation Reactions

The compound is an attractive hydride source for hydrosilylation reactions . Hydrosilylation, or hydrosilation, is a type of chemical reaction where Si-H bonds are added across multiple bonds.

Dehydrogenative Silylations

It is used in dehydrogenative silylations . This is a type of chemical reaction where a silicon compound is introduced into another molecule, often creating a new carbon-silicon bond.

Reducing Agent

The compound is an inexpensive, nontoxic, and mild reducing agent . As a reducing agent, it can donate electrons to another substance in a chemical reaction, facilitating various transformations.

Polymer Production

Due to its electrophilic nature, it is used in polymer production . The electrophilic nature of the compound allows it to participate in reactions with nucleophiles, which can lead to the formation of polymers.

安全和危害

未来方向

作用机制

Target of Action

It is known that this compound is a type of organosilicon compound, which are often used in the synthesis of polymers and other complex organic compounds .

Mode of Action

This compound contains reactive Si-H groups in its molecular structure . These groups can participate in hydrosilylation reactions, which involve the addition of Si-H across a carbon-carbon double bond . This allows the compound to act as a reducing agent in certain reactions .

Biochemical Pathways

It is known that organosilicon compounds like this one can be used in the synthesis of copolymers . These copolymers can have a wide range of applications, from materials science to biochemistry .

Pharmacokinetics

It is known that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in . In general, it can be used to synthesize a variety of other compounds, including mono-functionalized siloxane derivatives and alkyl halides .

Action Environment

The action of this compound can be influenced by various environmental factors . For example, it is sensitive to moisture and reacts with aqueous base . Therefore, it is typically stored under inert gas and at low temperatures . Additionally, the compound’s reactivity can be influenced by the presence of catalysts .

属性

IUPAC Name |

3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPWSRVEMSGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)O[Si](C)(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170899 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

CAS RN |

18001-97-3 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What role does 1,3-bis(hydroxypropyl)tetramethyldisiloxane play in the synthesis of organometallic polymers described in the research?

A1: In the research paper "New Organometallic Polymers by Polycondensation of Ferrocene and Siloxane Derivatives" [], 1,3-bis(hydroxypropyl)tetramethyldisiloxane (HP0) acts as a monomer alongside 1,1'-di(chlorocarbonyl)ferrocene (CAFc) to create novel polyester polymers. The researchers aimed to synthesize and characterize a series of condensation polymers incorporating both ferrocene and siloxane units to study their combined properties.

Q2: How does the incorporation of 1,3-bis(hydroxypropyl)tetramethyldisiloxane into the polymer backbone influence the material's properties?

A2: While the paper doesn't directly compare the properties of polymers with and without HP0, it highlights that incorporating siloxane units generally aims to improve properties like flexibility, thermal stability, and solubility. [] The researchers investigated the synthesized polymers' thermal, mesomorphic, viscometric, and solubility behaviors, suggesting these properties are influenced by the presence of HP0 in the polymer structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)